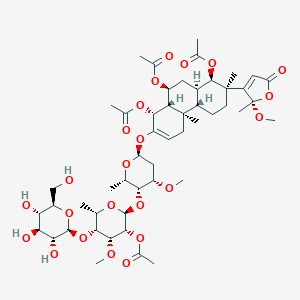![molecular formula C22H20N2O4 B236283 N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B236283.png)
N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide, also known as P7C3, is a small molecule that has been identified as a neuroprotective agent. It was first discovered in 2010 by researchers at the University of Texas Southwestern Medical Center. Since then, there has been a growing interest in the potential therapeutic applications of P7C3.
Wirkmechanismus
The exact mechanism of action of N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide is not fully understood. However, it has been shown to increase the survival of newborn neurons in the hippocampus, a region of the brain involved in memory and learning. It is believed that this compound may work by promoting the survival of neural stem cells and protecting them from apoptosis.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to increase the levels of nicotinamide adenine dinucleotide (NAD), a molecule involved in cellular metabolism and energy production. This compound has also been shown to increase the expression of genes involved in mitochondrial function and oxidative stress response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide is its ability to protect neurons from cell death in various animal models of neurological disorders. It has also been shown to have a good safety profile in animal studies. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize dosing and delivery.
Zukünftige Richtungen
There are several potential future directions for research on N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide. One area of interest is the development of more potent and selective analogs of this compound. Another area of interest is the development of novel delivery methods, such as nanoparticles, to improve the bioavailability and targeting of this compound to specific regions of the brain. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various neurological disorders.
Synthesemethoden
The synthesis of N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide involves several steps, including the reaction of 2-methoxyphenol with 5-isopropyl-2-aminobenzoxazole, followed by the reaction of the resulting intermediate with furfurylamine. The final product is obtained through a series of purification steps.
Wissenschaftliche Forschungsanwendungen
N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide has been studied extensively for its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has also been shown to have neuroprotective effects in animal models of stroke and spinal cord injury.
Eigenschaften
Molekularformel |
C22H20N2O4 |
|---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
N-[2-methoxy-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H20N2O4/c1-13(2)14-6-9-19-17(11-14)24-22(28-19)15-7-8-18(26-3)16(12-15)23-21(25)20-5-4-10-27-20/h4-13H,1-3H3,(H,23,25) |
InChI-Schlüssel |
BFTWOXHEPNCBDZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC=CO4 |
Kanonische SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S,5S)-5-[[(2S)-1-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-1-oxohexan-2-yl]amino]-N-butyl-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanamide](/img/structure/B236203.png)


![N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236233.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B236245.png)





![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B236282.png)

![N-{3-[(2-bromobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236291.png)